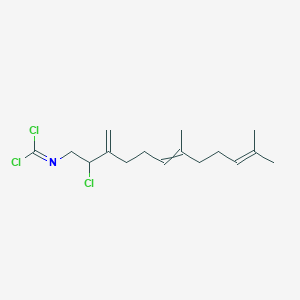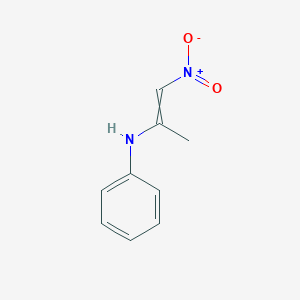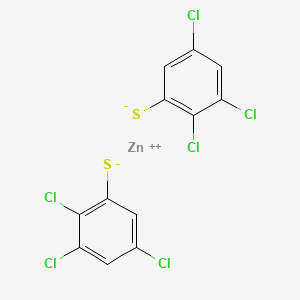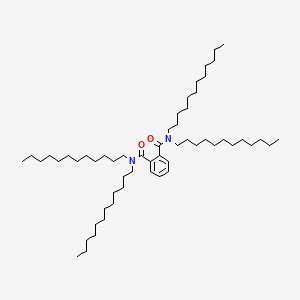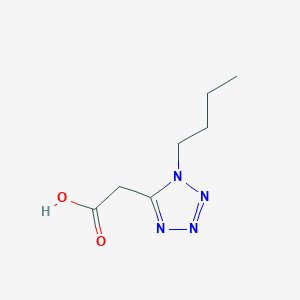![molecular formula C21H26O3 B14496798 1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one CAS No. 62874-70-8](/img/structure/B14496798.png)
1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one typically involves the reaction of 4-tert-butylphenol with 3-chloropropyl ether, followed by the reaction with 4-hydroxyacetophenone. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylacetophenone: Shares a similar structural motif but lacks the propoxy group.
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine: Contains a similar aromatic ring structure with a tert-butyl group.
Uniqueness
1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the phenoxy and propoxy groups distinguishes it from other similar compounds and contributes to its diverse range of applications .
Eigenschaften
CAS-Nummer |
62874-70-8 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26O3/c1-16(22)17-6-10-19(11-7-17)23-14-5-15-24-20-12-8-18(9-13-20)21(2,3)4/h6-13H,5,14-15H2,1-4H3 |
InChI-Schlüssel |
SLYFAEUQCCEXSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


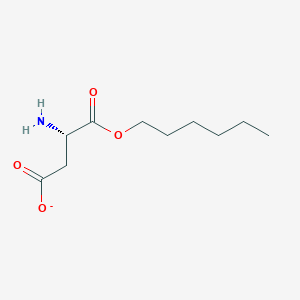
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)


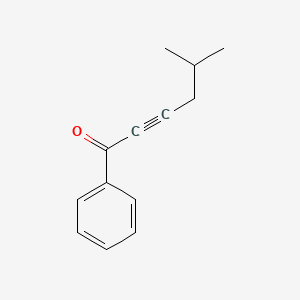
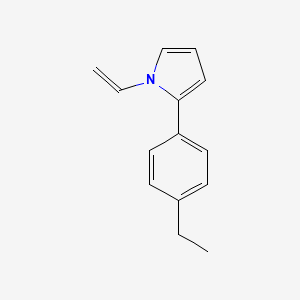
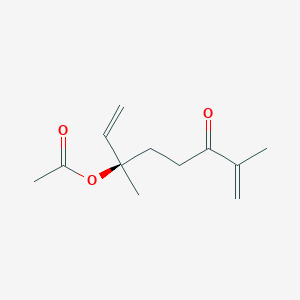
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
